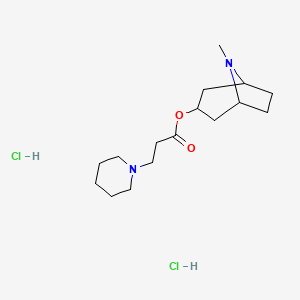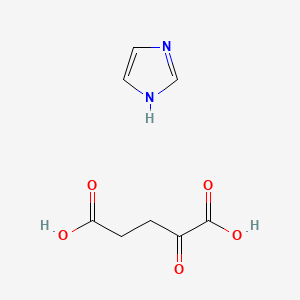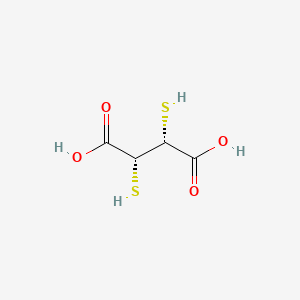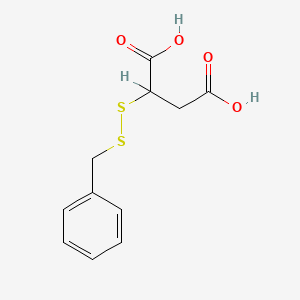
2-(Benzyldithio)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyldithio)succinic acid is an organic compound that features a succinic acid backbone with a benzyldithio group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyldithio)succinic acid typically involves the reaction of succinic acid with benzyl mercaptan in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to deprotonate the succinic acid, followed by the addition of benzyl mercaptan. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Benzyldithio)succinic acid can undergo various chemical reactions, including:
Oxidation: The benzyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyldithio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted succinic acid derivatives.
科学的研究の応用
2-(Benzyldithio)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzyldithio)succinic acid involves its interaction with various molecular targets. The benzyldithio group can undergo redox reactions, making it a useful probe for studying oxidative stress and redox biology. Additionally, the compound can interact with thiol-containing proteins and enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features but lacking the benzyldithio group.
Benzyl mercaptan: Contains the benzylthio group but lacks the succinic acid backbone.
2-(Methylthio)succinic acid: Similar structure but with a methylthio group instead of a benzyldithio group.
Uniqueness
2-(Benzyldithio)succinic acid is unique due to the presence of both the succinic acid backbone and the benzyldithio group. This combination imparts distinct chemical properties, making it useful in various applications that other similar compounds may not be suitable for.
特性
CAS番号 |
94520-49-7 |
|---|---|
分子式 |
C11H12O4S2 |
分子量 |
272.3 g/mol |
IUPAC名 |
2-(benzyldisulfanyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |
InChIキー |
ULHKCUJOONCJHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


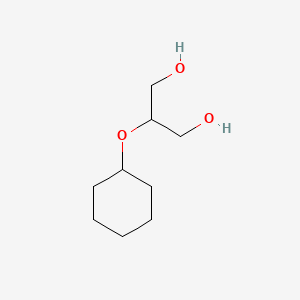

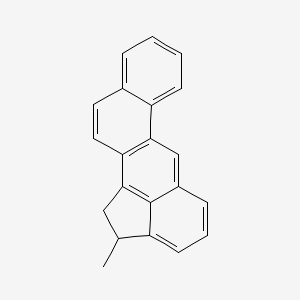



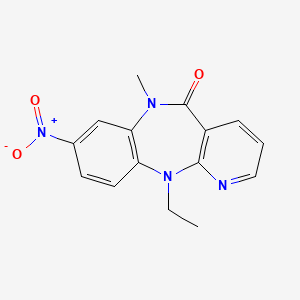

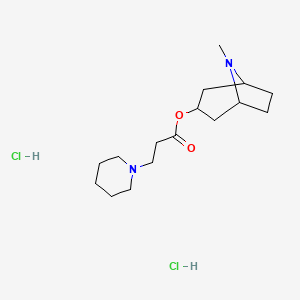
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
